7-Chloro-1-methoxydibenzo[b,d]furan-4-carbonitrile
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Overview
Description
7-Chloro-1-methoxydibenzo[b,d]furan-4-carbonitrile is a chemical compound with the molecular formula C14H8ClNO2. It is a derivative of dibenzofuran, a heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-methoxydibenzo[b,d]furan-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with dibenzofuran as the core structure.
Chlorination: The dibenzofuran undergoes chlorination to introduce the chlorine atom at the 7th position.
Methoxylation: The chlorinated dibenzofuran is then subjected to methoxylation to introduce the methoxy group at the 1st position.
Cyanation: Finally, the compound undergoes cyanation to introduce the carbonitrile group at the 4th position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-methoxydibenzo[b,d]furan-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of dibenzofuran oxides.
Reduction: Formation of 7-chloro-1-methoxydibenzo[b,d]furan-4-amine.
Substitution: Formation of various substituted dibenzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-1-methoxydibenzo[b,d]furan-4-carbonitrile has several scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its electronic properties.
Pharmaceuticals: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Material Science: It is used in the synthesis of novel materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 7-Chloro-1-methoxydibenzo[b,d]furan-4-carbonitrile depends on its application:
In Organic Electronics: The compound acts as a hole-blocking material, preventing the recombination of electrons and holes, thereby improving the efficiency of devices such as OLEDs.
In Pharmaceuticals: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound of 7-Chloro-1-methoxydibenzo[b,d]furan-4-carbonitrile.
7-Chlorodibenzofuran: Similar structure but lacks the methoxy and carbonitrile groups.
1-Methoxydibenzofuran: Similar structure but lacks the chlorine and carbonitrile groups.
Uniqueness
This compound is unique due to the presence of both chlorine and carbonitrile groups, which impart distinct electronic and chemical properties. These functional groups enhance its reactivity and make it suitable for specific applications in organic electronics and pharmaceuticals .
Properties
Molecular Formula |
C14H8ClNO2 |
---|---|
Molecular Weight |
257.67 g/mol |
IUPAC Name |
7-chloro-1-methoxydibenzofuran-4-carbonitrile |
InChI |
InChI=1S/C14H8ClNO2/c1-17-11-5-2-8(7-16)14-13(11)10-4-3-9(15)6-12(10)18-14/h2-6H,1H3 |
InChI Key |
LYMLTJMYAMNTMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C3=C(C=C(C=C3)Cl)OC2=C(C=C1)C#N |
Origin of Product |
United States |
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